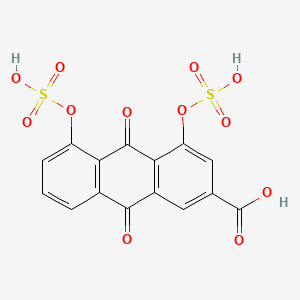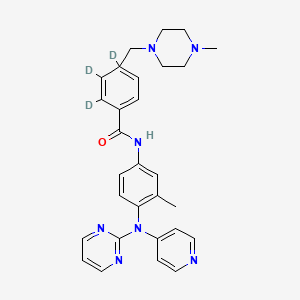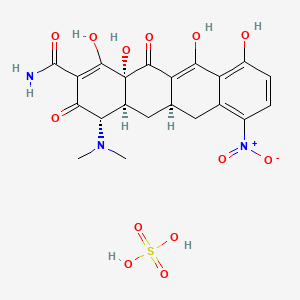
Eperisone-d10 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eperisone-d10 Hydrochloride is a deuterium-labeled variant of Eperisone Hydrochloride . Eperisone Hydrochloride is an antispasmodic drug widely used in the treatment of diseases characterized by muscle stiffness and pain . It relaxes both skeletal muscles and vascular smooth muscles, demonstrating a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex .
Synthesis Analysis
The synthesis of Eperisone Hydrochloride involves several steps. The process includes taking isopropanols, ethyl propiophenone, piperidine hydrochlorates, and paraformaldehydes, stirring them together, and then flowing back at 95-100°C for 5 hours .Molecular Structure Analysis
Eperisone Hydrochloride has a molecular formula of C17H26ClNO . The structure of Eperisone Hydrochloride includes a piperidinyl group, a propiophenone group, and an ethyl group .Chemical Reactions Analysis
Eperisone Hydrochloride has been studied using various spectroscopic methods, including UV and kinetic spectroscopy . These studies have helped in the estimation of Eperisone Hydrochloride in different forms .Physical And Chemical Properties Analysis
Eperisone Hydrochloride has a molecular weight of 295.85 . It is a stable compound if stored as directed .Wirkmechanismus
Eperisone Hydrochloride acts by relaxing both skeletal muscles and vascular smooth muscles . It demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex . It is also known to decrease muscle spindle sensitivity through the inhibition of spontaneous discharge of γ-motor neurons .
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Eperisone-d10 Hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Methyl 3-(4-methylphenyl)propanoate", "4-Methylphenacyl bromide", "Sodium borohydride", "Deuterium oxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl 3-(4-methylphenyl)propanoate is reacted with 4-Methylphenacyl bromide in the presence of a base to yield Eperisone-d10.", "Step 2: Eperisone-d10 is then reduced with sodium borohydride in deuterium oxide to yield Eperisone-d10-d2.", "Step 3: Eperisone-d10-d2 is then reacted with hydrochloric acid to yield Eperisone-d10 Hydrochloride." ] } | |
CAS-Nummer |
1246819-46-4 |
Molekularformel |
C17H26ClNO |
Molekulargewicht |
305.912 |
IUPAC-Name |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |
InChI-Schlüssel |
GTAXGNCCEYZRII-WGXYFZCDSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |
Synonyme |
1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; 4’-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride; E 0646-d10; EMPP-d10; Mional-d10; Myonal-d10; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





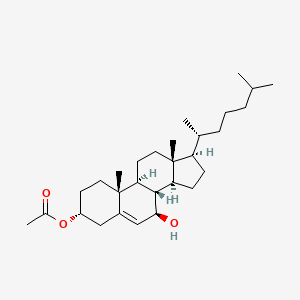
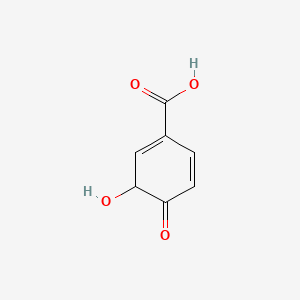

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)


